Bicyclo[2.1.1]hexane-2-sulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRJCUKHBAVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of Bicyclo 2.1.1 Hexane 2 Sulfonyl Chloride and Its Derivatives
Strategic Approaches to the Bicyclo[2.1.1]hexane Core Scaffold
The construction of the bicyclo[2.1.1]hexane skeleton is a key challenge, and several synthetic strategies have been developed to this end. These methods primarily rely on cycloaddition reactions and rearrangements that can efficiently generate the strained bicyclic system.
Photochemical Cycloaddition Strategies
Photochemical reactions are a powerful tool for the formation of strained ring systems, and they have been successfully applied to the synthesis of bicyclo[2.1.1]hexanes.
One of the most common and effective methods for synthesizing the bicyclo[2.1.1]hexane core is the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes. chemrxiv.orgrsc.orgrsc.org This reaction typically proceeds via the excitation of a chromophore within the diene, leading to the formation of a diradical intermediate that cyclizes to the bridged bicyclic system.
Recent advancements have focused on visible-light-driven approaches, which offer milder reaction conditions compared to traditional UV irradiation. For instance, the use of photocatalysts such as iridium complexes can facilitate the [2+2] cycloaddition of styrene (B11656) derivatives. nih.gov The reaction of 2,5-disubstituted hexa-1,5-dienes, where one substituent is an aryl group, can be promoted by an iridium photocatalyst under blue LED irradiation to afford 1,4-disubstituted bicyclo[2.1.1]hexanes in good to excellent yields. researchgate.net This method tolerates a wide range of substituents, including various alkyl and aromatic groups. researchgate.net
A modular and scalable approach to 1,2-disubstituted bicyclo[2.1.1]hexanes has been developed using a photochemical [2+2] cycloaddition as the key step. chemrxiv.orgchemistryviews.org This strategy allows for the synthesis of bicyclo[2.1.1]hexan-2-one derivatives, which are versatile intermediates for further functionalization. The scalability of this photochemical approach has been demonstrated, enabling the production of gram quantities of the desired bicyclic ketones. chemrxiv.org
Table 1: Examples of Intramolecular Crossed [2+2] Photocycloaddition of 1,5-Dienes
| Diene Precursor | Conditions | Product | Yield (%) | Reference |
| 2-phenyl-5-methylhexa-1,5-diene | Ir(dFCF₃ppy)₂(dtbbpy)PF₆, acetone, 414 nm LED | 1-phenyl-4-methylbicyclo[2.1.1]hexane | 95 | researchgate.net |
| Ethyl 2-allyl-5-phenylpenta-2,4-dienoate | hν (350 nm), acetone | Ethyl 1-phenylbicyclo[2.1.1]hexane-2-carboxylate | 71 | |
| 2-(p-tolyl)hexa-1,5-dien-3-one | Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, CH₃CN, Blue LEDs | 1-(p-tolyl)bicyclo[2.1.1]hexan-2-one | 58 | rsc.org |
An alternative and increasingly popular strategy for the synthesis of bicyclo[2.1.1]hexanes involves the strain-release [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. chemistryviews.orgacs.org The high ring strain of BCBs makes them excellent precursors for cycloaddition reactions, as the release of this strain provides a strong thermodynamic driving force.
This transformation can be initiated by thermal or photochemical means. Photochemical activation, often involving a triplet sensitizer, can generate a diradical intermediate from the BCB, which then adds to an alkene in a stepwise manner to form the bicyclo[2.1.1]hexane product. acs.orgorganic-chemistry.org This intermolecular approach allows for the synthesis of a diverse range of bicyclo[2.1.1]hexanes with various substitution patterns that are not readily accessible through intramolecular routes. acs.org The reaction scope is broad, and various alkenes can be used as coupling partners. acs.orgorganic-chemistry.org
Intramolecular Formal (3+2)-Cycloaddition Approaches to Bicyclo[2.1.1]hexanes
Intramolecular formal (3+2)-cycloaddition reactions provide another synthetic entry to the bicyclo[2.1.1]hexane scaffold. A notable example is the reaction of allylated cyclopropanes bearing a 4-nitrobenzimine substituent. nih.govsemanticscholar.org Upon irradiation with light, these substrates undergo a formal (3+2) cycloaddition to yield functionalized bicyclo[2.1.1]hexanes. semanticscholar.org This method is tolerant of both activated and unactivated alkenes within the allylated side chain. semanticscholar.org The resulting bicyclic imine products can be further elaborated, for instance, through hydrolysis to the corresponding ketones. semanticscholar.org
Lewis Acid-Catalyzed Annulations for Bicyclic Systems
Lewis acid catalysis has emerged as a powerful tool for promoting annulation reactions of BCBs to form bicyclic systems, including bicyclo[2.1.1]hexanes. These reactions typically proceed through a stepwise, two-electron pathway, avoiding the generation of radical intermediates. thieme-connect.com
For example, the formal (3+2) cycloaddition of silyl (B83357) enol ethers with BCBs can be catalyzed by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.com This methodology allows for the efficient construction of bicyclo[2.1.1]hexane frameworks containing two vicinal quaternary carbon centers and a silyl-protected tertiary alcohol. thieme-connect.com The reaction exhibits broad functional group tolerance on the silyl enol ether component. thieme-connect.com
Similarly, Lewis acids can catalyze the formal (3+2) annulation of BCBs with ynamides, providing access to 2-amino-bicyclo[2.1.1]hexenes. rsc.org Scandium(III) triflate has been shown to be an effective catalyst for this transformation. chemrxiv.orgrsc.org This reaction proceeds via a nucleophilic addition of the ynamide to the BCB, followed by intramolecular cyclization. rsc.org
Table 2: Lewis Acid-Catalyzed Annulations for Bicyclo[2.1.1]hexane Synthesis
| BCB Derivative | Coupling Partner | Lewis Acid | Product | Yield (%) | Reference |
| 1-benzoyl-3-phenylbicyclo[1.1.0]butane | 1-(trimethylsiloxy)styrene | TMSOTf | 1-benzoyl-2-hydroxy-2,5-diphenylbicyclo[2.1.1]hexane | 93 | thieme-connect.com |
| 1-benzoyl-3-phenylbicyclo[1.1.0]butane | N-(4-methoxyphenyl)-N-(phenylethynyl)acetamide | Sc(OTf)₃ | 2-amino-1-benzoyl-5-phenyl-3-(4-methoxyphenyl)bicyclo[2.1.1]hex-2-ene | 85 | rsc.org |
| Bicyclo[1.1.0]butane amide | Azadiene | Cu(I) or Au(I) | Bicyclo[2.1.1]hexane derivative | up to 94 | core.ac.uk |
C-H Functionalization Logic for Bridging Positions on Bicyclo[2.1.1]hexanes
Direct C-H functionalization of the bicyclo[2.1.1]hexane core represents a highly atom-economical approach to introduce substituents, particularly at the bridging positions, which are challenging to access through cycloaddition strategies.
Palladium-catalyzed C-H functionalization, often employing a directing group, has been successfully applied to the arylation of bicyclo[2.1.1]hexane systems. scispace.comacs.org For instance, a carboxylic acid directing group can be used to guide the palladium catalyst to a specific C-H bond, allowing for the introduction of aryl groups with good control of diastereoselectivity. acs.org
Furthermore, iridium-catalyzed borylation of the bridgehead tertiary C-H bonds of bicyclo[2.1.1]hexanes has been reported. This method provides a direct route to boron-substituted bicyclo[2.1.1]hexanes, which are valuable building blocks for further cross-coupling reactions. The reaction is highly selective for the bridgehead position and tolerates a variety of functional groups.
Installation and Derivatization of the Sulfonyl Chloride Moiety on Bicyclo[2.1.1]hexane
The introduction of sulfonyl groups onto the bicyclo[2.1.1]hexane skeleton is a key strategy for creating novel molecular scaffolds for pharmaceutical and agrochemical research. The sulfonyl group can act as a hydrogen bond acceptor and its derivatives, such as sulfonamides, are prevalent in a wide range of therapeutic agents. Methodologies for accessing sulfonyl-substituted BCHs can be broadly categorized into two main approaches: the construction of the bicyclic system from precursors already containing the sulfonyl moiety, or the functionalization of a pre-formed BCH core.
Synthetic Routes to Sulfonyl-Substituted Bicyclic Systems
A highly effective strategy for the synthesis of sulfonyl-substituted bicyclo[2.1.1]hexanes involves the formation of the bicyclic core using a starting material that already bears a sulfonyl group or a related precursor. This approach ensures the direct incorporation of the desired functionality into the final structure.
A notable and broadly applicable method is the samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling of electron-deficient alkenes with bicyclo[1.1.0]butyl (BCB) ketones. nih.govmanchester.ac.uk This catalytic alkene insertion process provides a highly atom-economical route to substituted BCHs. nih.govmanchester.ac.uk Research has demonstrated that various sulfonyl-containing alkenes are competent partners in this reaction, directly yielding sulfonyl-functionalized bicyclo[2.1.1]hexanes. manchester.ac.uk The reaction proceeds via a radical-relay mechanism, accommodating a wide range of functional groups. manchester.ac.uk
Competent sulfonyl-containing alkene partners include vinyl sulfones, vinyl sulfonate esters, vinyl sulfonyl fluorides, and vinyl sulfonamides. manchester.ac.uk The use of a vinyl sulfonyl fluoride (B91410) is particularly relevant as sulfonyl fluorides are closely related to sulfonyl chlorides and can often be used as alternatives or converted into them. The structure of a sulfonyl fluoride-containing BCH ketone product from this reaction has been confirmed by X-ray crystallography, validating the synthetic route. manchester.ac.uk
Below is a table summarizing examples of this catalytic alkene insertion for the synthesis of sulfonyl-containing bicyclo[2.1.1]hexanes. manchester.ac.uk
| Entry | Bicyclo[1.1.0]butyl Ketone | Alkene Partner | Product | Yield (%) |
| 1 | Phenyl bicyclo[1.1.0]butyl ketone | Phenyl vinyl sulfone | 2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)-1-phenylethyl)sulfonyl)benzene | 82 |
| 2 | Phenyl bicyclo[1.1.0]butyl ketone | Methyl vinyl sulfone | 2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)ethyl)methylsulfane | 87 |
| 3 | Phenyl bicyclo[1.1.0]butyl ketone | Vinyl sulfonyl fluoride | 2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)ethanesulfonyl fluoride | 73 |
| 4 | Phenyl bicyclo[1.1.0]butyl ketone | Vinyl sulfonamide | N-(2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)ethyl)sulfonyl)morpholine | 80 |
This table presents selected data from the cited research to illustrate the scope of the reaction. manchester.ac.uk
Post-Cycloaddition Sulfonylation Strategies
The alternative approach to accessing sulfonylated BCHs is through the direct functionalization of a pre-synthesized bicyclo[2.1.1]hexane core. This is typically achieved via C–H activation, a powerful tool in modern organic synthesis that allows for the conversion of strong C–H bonds into new functional groups. While direct C–H sulfonylation of bicyclo[2.1.1]hexane to install a sulfonyl chloride group is not yet widely reported, significant progress in other C–H functionalization reactions on this scaffold provides strong precedent for the feasibility of such a transformation.
Research has demonstrated that the bridging C–H bonds of a monosubstituted bicyclo[2.1.1]hexane can be selectively functionalized. nih.gov For example, palladium-catalyzed C–H arylation has been successfully applied to BCH systems. nih.gov This reaction often employs a directing group to control the position of functionalization. nih.gov
Furthermore, a photochemical C–H carboxylation has been developed, which proceeds without a directing group. nih.gov Irradiation of a BCH ester with UVB light in the presence of oxalyl chloride leads to the formation of an acid chloride at a bridge position. nih.gov This transformation highlights the potential of photochemical methods for functionalizing the BCH core.
More recently, the iridium-catalyzed borylation of tertiary C–H bonds has been shown to be highly selective for the bridgehead position in bicyclo[2.1.1]hexanes. chemrxiv.org This method provides a versatile handle for further derivatization. A boronic ester at the bridgehead position could potentially be converted to a sulfonyl group through established methods, such as copper-catalyzed sulfenylation followed by oxidation, offering an indirect route to the target compounds.
These examples of C–H arylation, carboxylation, and borylation establish the viability of post-cycloaddition functionalization on the bicyclo[2.1.1]hexane scaffold. nih.govchemrxiv.org They suggest that future research may lead to the development of direct C–H sulfonylation methods or efficient multi-step sequences starting from a C–H borylated intermediate.
| Functionalization Type | Reagents/Catalyst | Position Functionalized | Product Type |
| C–H Arylation | Pd-catalyst, Aryl Iodide, Directing Group | Bridge | Aryl-substituted BCH |
| C–H Carboxylation | UVB light, Oxalyl Chloride | Bridge | BCH-acid chloride |
| C–H Borylation | Ir-catalyst, B₂pin₂ | Bridgehead | BCH-boronic ester |
This table summarizes analogous C–H functionalization reactions on the bicyclo[2.1.1]hexane core as a precedent for potential sulfonylation strategies. nih.govchemrxiv.org
Stereocontrolled Introduction of the Sulfonyl Chloride Group
Control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. chemrxiv.org Therefore, methods for the stereocontrolled introduction of the sulfonyl chloride group onto the bicyclo[2.1.1]hexane framework are highly desirable.
One powerful strategy to achieve stereocontrol is to utilize an enantioselective catalytic method for the construction of the bicyclic core itself. Recently, the first enantioselective catalytic approach to 1,5-disubstituted bicyclo[2.1.1]hexanes was developed, based on a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method provides access to enantioenriched BCH scaffolds. chemrxiv.org By employing a diene precursor that contains a sulfonyl group or a precursor to it, this methodology could be directly applied to the synthesis of chiral, non-racemic sulfonyl-substituted bicyclo[2.1.1]hexanes. The absolute configuration of the substituents would be dictated by the chiral catalyst during the key cycloaddition step.
Additionally, precedents in post-cycloaddition functionalization suggest that stereocontrol can also be achieved on a pre-formed scaffold. The photochemical C–H carboxylation mentioned previously proceeds with complete stereocontrol for the newly formed C–C bond, yielding a single diastereomer. nih.gov This demonstrates that functionalization of the rigid BCH framework can be highly stereoselective. While a direct stereocontrolled sulfonylation has not been reported, this result indicates that such a transformation is mechanistically plausible, potentially through a radical-based mechanism where the approach of the reagent is sterically controlled by the bicyclic structure. The development of such methods would be a significant advancement in the field. chemrxiv.org
Reaction Chemistry and Mechanistic Investigations of Bicyclo 2.1.1 Hexane 2 Sulfonyl Chloride
Reactivity Governed by the Strained Bicyclo[2.1.1]hexane Core
The inherent ring strain of the bicyclo[2.1.1]hexane skeleton significantly influences its reactivity, predisposing it to reactions that relieve this strain.
Radical Abstraction Reactions from the Bicyclo[2.1.1]hexane Framework
The bicyclo[2.1.1]hexane framework is susceptible to radical abstraction reactions, primarily involving the cleavage of its C-H bonds. Studies on the parent hydrocarbon have shown that t-butoxyl radicals preferentially abstract hydrogen atoms from the C(2) position to form the corresponding bicyclo[2.1.1]hexan-2-yl radical. rsc.org Similarly, bromine atoms also favor abstraction at the C(2) position. rsc.org However, the selectivity can be influenced by the nature of the radical species; for instance, bis(trimethylsilyl)aminyl radicals have been shown to abstract hydrogen from both the bridgehead C(1) and the methylene (B1212753) C(2) positions. rsc.org These findings suggest that radical reactions involving bicyclo[2.1.1]hexane-2-sulfonyl chloride would likely proceed via initial hydrogen atom abstraction from the bicyclic core, with the potential for subsequent transformations dictated by the resulting radical intermediate.
Ring-Opening Transformations of Bicyclo[2.1.1]hexane Derivatives
A prominent characteristic of the bicyclo[2.1.1]hexane system is its propensity to undergo ring-opening reactions, which serve to alleviate the significant ring strain. The bicyclo[2.1.1]hexan-2-yl radical, for example, is known to rearrange via β-scission to the more stable cyclopent-3-enylmethyl radical, particularly at temperatures above 250 K. rsc.org Kinetic and theoretical studies on the related bicyclo[2.1.1]hexan-1-ylmethyl radical have determined an activation energy of 9.3 ± 0.5 kcal mol⁻¹ for its ring-opening to the 1-methylenecyclopentan-3-ylmethyl radical, highlighting the thermodynamic driving force for this transformation. rsc.orgresearchgate.net
Furthermore, solvolysis studies of bicyclo[2.1.1]hex-2-yl sulfonates provide additional evidence for the facile ring-opening of this system. The solvolysis of these derivatives proceeds at a significantly enhanced rate compared to less strained systems, indicating a release of ring strain in the transition state leading to rearranged products. scispace.comresearchgate.net This inherent tendency towards ring-opening is a critical consideration in designing synthetic routes involving this compound, as reaction conditions may favor pathways leading to cyclopentane (B165970) derivatives.
Stereochemical Outcomes in Bicyclo[2.1.1]hexane Core Modifications
The rigid and conformationally constrained nature of the bicyclo[2.1.1]hexane framework allows for a high degree of stereocontrol in reactions involving modifications to the core. Enantioselective syntheses of 1,5-disubstituted bicyclo[2.1.1]hexanes have been achieved through Lewis acid-catalyzed intramolecular crossed [2+2] photocycloadditions, demonstrating that the absolute configuration of the bicyclic core can be precisely controlled. chemrxiv.org The defined three-dimensional structure of the bicyclo[2.1.1]hexane scaffold dictates the facial selectivity of approaching reagents, influencing the stereochemical outcome of reactions. This inherent stereocontrol is a valuable attribute in the synthesis of complex molecules where specific stereoisomers are desired.
Borylation of Alkyl C-H Bonds on the Bicyclo[2.1.1]hexane Scaffold
While direct borylation of this compound has not been explicitly detailed, the functionalization of the bicyclo[2.1.1]hexane scaffold through C-H borylation has been demonstrated. This powerful technique allows for the direct conversion of C-H bonds into versatile C-B bonds, which can be further elaborated into a wide range of functional groups. The development of methods for the borylation of C-H bonds on the bicyclo[2.1.1]hexane core would provide a strategic approach to novel derivatives of this compound, expanding its synthetic utility.
Transformations Mediated by the Sulfonyl Chloride Functional Group in Strained Systems
The sulfonyl chloride group is a versatile functional handle, capable of participating in a variety of transformations that are influenced by the electronic and steric environment of the strained bicyclic system.
Electrophilic and Nucleophilic Reactions of the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing compounds. In the context of the strained bicyclo[2.1.1]hexane system, the reactivity of the sulfonyl chloride is expected to be modulated by the electronic effects of the bicyclic framework.
Annulation Reactions with Unsaturated Substrates
Annulation reactions involving sulfonyl chlorides are a powerful method for the construction of cyclic sulfonamides. magtech.com.cn this compound, with its unique strained bicyclic core, can participate in such reactions with various unsaturated substrates like alkenes, alkynes, and imines. magtech.com.cn These reactions often proceed through the in situ generation of a highly reactive sulfene (B1252967) intermediate, which then undergoes cycloaddition. The specific pathway, whether it's a [2+2] annulation or another cycloaddition mode, is influenced by the nature of the unsaturated partner and the reaction conditions. magtech.com.cn
A key annulation reaction for sulfonyl chlorides is the sulfa-Staudinger cycloaddition with imines, which provides a direct route to β-sultams (1,2-thiazetidine-1,1-dioxides). nih.govsci-hub.seresearchgate.net This reaction is mechanistically analogous to the classic Staudinger synthesis of β-lactams from ketenes and imines. For this compound, the reaction with an imine in the presence of a base is proposed to follow a stepwise mechanism. nih.govsci-hub.se
The proposed mechanism involves the following key steps:
Sulfonylation: The imine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This step forms a sulfonyl iminium chloride intermediate. sci-hub.se
Deprotonation: A base, often another molecule of the imine or an added tertiary amine, abstracts a proton from the α-carbon of the sulfonyl moiety. This generates a zwitterionic intermediate. sci-hub.se
Ring Closure: The resulting 2,3-thiazabutadiene-type zwitterionic intermediate undergoes a conrotatory ring closure to form the four-membered β-sultam ring. nih.govsci-hub.se
The stereochemical outcome of the cycloaddition (cis- vs. trans-β-sultams) is determined by the geometry of the imine and the intermediates. nih.gov For instance, cyclic (Z)-imines typically yield trans-β-sultams exclusively. nih.govsci-hub.se The diastereoselectivity is influenced by steric and electronic effects of the substituents on both the sulfonyl chloride and the imine. researchgate.net
Table 1: Mechanistic Steps in Sulfa-Staudinger Cycloaddition
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of imine on sulfonyl chloride | Sulfonyl iminium salt |
| 2 | Base-mediated deprotonation at the α-carbon | Zwitterionic intermediate |
Radical Reactions Involving Sulfonyl Chlorides
The bicyclo[2.1.1]hexane core is known to participate in free radical reactions. Studies have shown that radicals can be generated at the C2 position. For example, tert-butoxyl radicals abstract a hydrogen atom from C2 of the bicyclo[2.1.1]hexane skeleton to form the corresponding bicyclo[2.1.1]hexane-2-yl radical. rsc.org This inherent reactivity suggests that this compound can be a precursor to sulfonyl radicals or can undergo radical reactions involving the bicyclic framework itself.
Under radical conditions (e.g., initiated by light, heat, or a radical initiator), the S-Cl bond in a sulfonyl chloride can cleave, or reactions can be initiated at the bicyclic core. The resulting bicyclo[2.1.1]hexan-2-yl radical is subject to rearrangement via β-scission of the strained cyclobutane (B1203170) ring, leading to a cyclopent-3-enylmethyl radical, a process that has been observed by EPR spectroscopy at temperatures above 250 K. rsc.org Furthermore, sulfonyl chlorides can add across double bonds in radical-mediated chain reactions, a process known as halosulfonylation. This has been demonstrated in the reaction of sulfonyl halides with strained hydrocarbons like bicyclo[1.1.0]butanes, which proceeds via a radical-polar crossover mechanism. researchgate.net
Conversion to Sulfonate Esters and Other Sulfonyl Derivatives
This compound is a versatile intermediate for the synthesis of other sulfonyl derivatives, most notably sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, effectively "activating" a corresponding alcohol. youtube.com
The conversion is typically achieved by reacting the sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base, such as pyridine. youtube.com The mechanism involves the alcohol's oxygen atom attacking the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. The base then deprotonates the resulting oxonium ion to yield the stable sulfonate ester. youtube.com This reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken. youtube.com The resulting bicyclo[2.1.1]hexane-2-sulfonate esters are valuable substrates for further synthetic transformations, including solvolysis studies to investigate carbocationic intermediates. scispace.com
Table 2: Common Sulfonyl Derivatives from this compound
| Derivative Class | Reagent | General Use |
|---|---|---|
| Sulfonate Esters | Alcohols (ROH) / Pyridine | Excellent leaving groups in SN1/SN2/E1/E2 reactions |
| Sulfonamides | Primary/Secondary Amines (RNH2, R2NH) | Biologically active motifs, protecting groups |
Interplay Between Bicyclo[2.1.1]hexane Core Strain and Sulfonyl Chloride Reactivity
The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, arising from the fusion of a cyclobutane and a cyclopentane ring. This inherent strain energy is a critical factor influencing the reactivity of its derivatives. Strain-release can be a powerful thermodynamic driving force for reactions that lead to less strained products. nih.gov
In reactions involving this compound, this strain can manifest in several ways:
Enhanced Reactivity: The strain may lower the activation energy for reactions where the bicyclic core is altered, such as in rearrangements or ring-opening processes. For example, the β-scission of the bicyclo[2.1.1]hexane-2-yl radical is a strain-release process. rsc.org
Directing Reaction Pathways: The rigid, defined geometry of the bicyclic system imposes steric constraints that can dictate the stereochemical and regiochemical outcomes of reactions at the sulfonyl chloride group.
Unusual Bond Strengths: The strain can affect the bond lengths and strengths within the molecule, potentially influencing the reactivity of the S-Cl bond itself.
Syntheses of the bicyclo[2.1.1]hexane scaffold itself often rely on strain-release strategies, such as the [2π + 2σ] cycloaddition of highly strained bicyclo[1.1.0]butanes with alkenes. nih.govresearchgate.net This highlights the central role of strain in the chemistry of this bicyclic system.
Advanced Mechanistic Studies and Computational Investigations
The complex nature of reactions involving strained molecules like this compound necessitates the use of advanced mechanistic and computational methods for a deeper understanding. Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction pathways, rationalize stereochemical outcomes, and calculate the energies of transition states and intermediates. nih.gov
For related systems and reactions, computational studies have provided key insights:
Sulfa-Staudinger Cycloadditions: Computational models have supported the proposed stepwise mechanism for β-sultam formation, helping to understand the factors that control diastereoselectivity. nih.govresearchgate.net
Cycloaddition Reactions: DFT calculations have been used to investigate the mechanisms of cycloadditions for the synthesis of bicyclo[2.1.1]hexanes, for example, in reactions of bicyclo[1.1.0]butanes with unsaturated partners. These studies help to distinguish between concerted and stepwise pathways. nih.govacs.org
Radical Rearrangements: The energetics of radical rearrangements, such as the ring-opening of the bicyclo[2.1.1]hexane-2-yl radical, can be modeled to understand the kinetics and thermodynamics of the process. rsc.org
These computational approaches, combined with experimental evidence, are crucial for building a comprehensive picture of the reactivity of this compound, particularly in how the core strain influences reaction mechanisms and product distributions. rsc.org
Academic and Synthetic Applications of Bicyclo 2.1.1 Hexane 2 Sulfonyl Chloride
Development of sp3-Rich Building Blocks for Chemical Space Exploration
The drive to explore new areas of chemical space has led to an increased focus on molecules with a higher fraction of sp3-hybridized carbon atoms. These sp3-rich scaffolds often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are highly desirable in drug discovery. chemrxiv.org Bicyclo[2.1.1]hexane derivatives are exemplary in this regard, serving as valuable building blocks for the construction of complex, three-dimensional molecules. chemrxiv.orgrsc.orgchemrxiv.orgnih.gov
The intrinsic properties of the bicyclo[2.1.1]hexane core play a fundamental role in modulating the characteristics of the molecules in which they are incorporated. chemrxiv.org Their rigid structure provides well-defined exit vectors for substituent placement, allowing for precise control over the spatial arrangement of functional groups. chemrxiv.orgnih.gov This is a crucial aspect in the design of molecules intended to interact with specific biological targets.
Synthetic chemists have developed various strategies to access these valuable building blocks. One prominent method involves the use of photochemistry to facilitate [2+2] cycloaddition reactions, which can be further derivatized to introduce a wide range of functional groups, thereby opening up a vast and underexplored sp3-rich chemical space. chemrxiv.orgrsc.orgchemrxiv.orgnih.gov The development of efficient and modular synthetic routes is critical to fully exploit the potential of the bicyclo[2.1.1]hexane platform. chemrxiv.org
| Synthetic Method | Description | Key Advantages |
|---|---|---|
| Photochemical [2+2] Cycloaddition | Intramolecular or intermolecular cycloaddition of 1,5-dienes initiated by light. | Provides access to a variety of substitution patterns and can be performed under mild conditions. chemrxiv.orgrsc.org |
| Strain-Release Cycloaddition | Reaction of strained molecules like bicyclo[1.1.0]butanes with alkenes. | Allows for the formation of new substitution patterns that are otherwise difficult to access. nih.govresearchgate.net |
| C–H Functionalization | Direct modification of C–H bonds on a pre-existing bicyclo[2.1.1]hexane core. | Offers a direct and atom-economical way to introduce functional diversity. nih.govrsc.orgresearchgate.net |
Role as Bioisosteres in Medicinal Chemistry Research
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[2.1.1]hexane moiety has emerged as a significant bioisostere in medicinal chemistry, offering a three-dimensional, saturated alternative to traditional planar aromatic systems. chemrxiv.orgmanchester.ac.uknih.govenamine.netchemrxiv.orgrsc.org
One of the most compelling applications of the bicyclo[2.1.1]hexane scaffold is its ability to mimic the geometry of ortho- and meta-substituted benzene (B151609) rings. manchester.ac.uknih.govrsc.org This is of particular importance as the benzene ring is a ubiquitous structural motif in a vast number of approved drugs and agrochemicals. manchester.ac.uknih.gov By replacing a flat aromatic ring with a rigid, non-planar bicyclo[2.1.1]hexane core, medicinal chemists can often improve the metabolic stability and solubility of a drug candidate while maintaining or even enhancing its biological activity. nih.govrsc.org
The 1,2-disubstituted bicyclo[2.1.1]hexane core has been successfully employed as a saturated bioisostere for the ortho-substituted benzene ring. nih.govrsc.org This substitution pattern exists as a single diastereomer, which simplifies synthesis and biological evaluation. nih.gov For example, the incorporation of this scaffold into the structures of known fungicides has resulted in patent-free analogs with high antifungal activity. nih.govrsc.org
Conformational rigidity is a well-established strategy in medicinal chemistry to enhance the affinity and selectivity of a drug molecule for its target. nih.govdigitellinc.com The flexible nature of the cyclopentane (B165970) ring, a common motif in drug molecules, can be a liability. nih.govdigitellinc.com Bicyclo[2.1.1]hexanes, specifically 2,5-disubstituted variants, can act as rigidified counterparts to 1,3-disubstituted cyclopentanes. nih.govrsc.orgdigitellinc.com
The bicyclo[2.1.1]hexane analog can lock the conformation of a molecule, presenting its substituents in a well-defined spatial arrangement. digitellinc.com This can be particularly useful for probing the biologically active conformation of a flexible molecule and for designing more potent and selective inhibitors. researchgate.netdigitellinc.com The synthesis of these rigidified variants has been made possible through strategies involving C–H functionalization and cycloaddition reactions. nih.govrsc.org
Skeletal editing and scaffold hopping are powerful strategies in drug discovery that allow for the exploration of new chemical space by making discrete changes to a molecular scaffold. nih.govvapourtec.comresearchgate.net The ability to interconvert between different bicyclic systems, such as azabicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes, through a nitrogen-deleting "scaffold hop" provides a rapid means to access diverse and structurally related compounds. nih.govvapourtec.comresearchgate.net
These approaches often take advantage of complexity-building reactions, such as [2+2] cycloadditions, followed by a skeletal editing step. nih.gov This allows for the efficient generation of novel scaffolds with unique three-dimensional shapes and substitution patterns, which can be invaluable for navigating the complexities of drug-target interactions. nih.govvapourtec.comresearchgate.net
Precursors for the Synthesis of Complex Bridged Systems and Polycyclic Architectures
The bicyclo[2.1.1]hexane framework serves not only as a valuable end-point in itself but also as a versatile precursor for the synthesis of more complex bridged and polycyclic systems. chemrxiv.org The functional handles introduced onto the bicyclo[2.1.1]hexane core can be readily derivatized through a wide range of chemical transformations. chemrxiv.org
The development of modular approaches to 1,2-disubstituted bicyclo[2.1.1]hexane modules, for instance, provides a platform for further elaboration into more intricate architectures. chemrxiv.orgrsc.org These building blocks can be subjected to various reactions, including cross-coupling, amidation, and reduction, to generate a diverse library of compounds with potential applications in materials science and medicinal chemistry. chemrxiv.orgnih.gov
Contributions to Strain-Release Driven Transformations in Organic Synthesis
The inherent ring strain of the bicyclo[2.1.1]hexane system and its precursors, such as bicyclo[1.1.0]butanes, is a powerful driving force for a variety of chemical transformations. nih.govresearchgate.netnsf.govnih.gov Strain-release driven reactions provide a unique and efficient means of constructing complex molecular architectures that would be challenging to access through conventional synthetic methods. nih.govnih.gov
One notable example is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes to generate bicyclo[2.1.1]hexanes. nih.govnsf.gov This process can be initiated by energy transfer, representing a novel approach to strain-release-driven transformations. nih.govnsf.gov The principles underlying these reactions are expected to be broadly applicable to the synthesis of a diverse range of saturated bicyclic structures. nih.gov The resulting sulfonyl group from sulfonyl-substituted bicyclo[1.1.0]butanes often serves as a convenient handle for further derivatization. nih.gov
| Property | Description | Application |
|---|---|---|
| sp3-Rich Character | High fraction of sp3-hybridized carbons, leading to a three-dimensional structure. | Improved physicochemical properties in drug candidates, such as solubility and metabolic stability. chemrxiv.org |
| Bioisosterism | Acts as a non-planar, saturated mimic of aromatic rings and a rigid version of cyclopentane. | Design of novel drug analogs with enhanced properties and exploration of new intellectual property space. manchester.ac.uknih.govdigitellinc.com |
| Defined Exit Vectors | The rigid framework holds substituents in precise spatial orientations. | Fine-tuning of molecular shape for optimal interaction with biological targets. nih.gov |
| Strain Energy | The inherent ring strain can be harnessed to drive chemical reactions. | Enables unique synthetic transformations for the construction of complex molecules. nih.govnih.gov |
Future Perspectives and Emerging Research Avenues
Expanding Synthetic Methodologies for Diverse Functionalization of Bicyclo[2.1.1]hexane-2-sulfonyl Chloride
Future research will likely focus on leveraging the dual reactivity of this compound, targeting both the sulfonyl chloride group and the bicyclic scaffold itself. The sulfonyl chloride is a powerful electrophilic handle for introducing a range of sulfur-based functionalities. Its conversion into sulfonamides via reaction with primary or secondary amines, and into sulfonate esters with alcohols, are fundamental transformations that would grant access to a wide array of derivatives with diverse physicochemical properties.
Furthermore, late-stage functionalization of the BCH core, while challenging due to its strained nature, presents a compelling avenue for research. Methodologies such as C-H functionalization, which have been successfully applied to other BCH systems, could be adapted. rsc.org The strong electron-withdrawing nature of the sulfonyl chloride group is expected to significantly influence the regioselectivity of these reactions, providing a route to novel substitution patterns that are otherwise difficult to access. Exploring radical-based transformations could also yield unique functionalizations at various positions on the scaffold.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Sulfonamide Formation | Primary/Secondary Amines | -SO₂NR₂ | Medicinal chemistry scaffolds, hydrogen bond donors/acceptors |
| Sulfonate Ester Formation | Alcohols, Phenols | -SO₂OR | Pro-drugs, chemical probes |
| Sulfone Formation | Organometallic Reagents (e.g., Grignards) | -SO₂R | Stable, metabolically robust linkers |
| Reductive Dechlorination | Reducing Agents | -SO₂H (Sulfinic Acid) | Intermediate for further synthesis |
| Directed C-H Functionalization | Transition Metal Catalysts + Directing Group | Aryl, Alkyl, etc. at specific C-H bonds | Access to polysubstituted BCH scaffolds rsc.org |
Exploration of Novel Reaction Pathways and Catalytic Systems for its Transformations
The development of novel catalytic systems is paramount to controlling the reactivity of the strained BCH framework. Research into catalyst-controlled divergent synthesis, which has been successful in producing either bicyclo[2.1.1]hexanes or cyclobutenes from common precursors by simply switching the metal catalyst (e.g., Cu(I) vs. Au(I)), showcases the power of this approach. acs.orgnih.gov Applying this concept to precursors of this compound could enable more efficient and selective syntheses.
Lewis acid catalysis is another promising area. Scandium(III) triflate (Sc(OTf)₃) and other Lewis acids have been shown to catalyze the annulation of bicyclo[1.1.0]butanes (BCBs) with various partners to construct the BCH core. acs.orgrsc.org Investigating these catalytic systems for the synthesis or subsequent transformation of sulfonyl chloride-containing BCHs could unlock new reaction pathways. Additionally, SmI₂-catalyzed processes, which enable the coupling of BCB ketones with olefins, could be explored for constructing the core prior to the introduction or conversion to the sulfonyl chloride moiety. manchester.ac.uk
Photocatalysis, particularly using visible light, has become a key method for intramolecular [2+2] cycloadditions to form the BCH skeleton. rsc.orgnih.gov Future work could explore the direct use of this compound in photocatalytic reactions, potentially leveraging the sulfonyl chloride group as a radical precursor to initiate further functionalization.
| Catalytic System | Reaction Type | Potential Outcome | Reference Context |
|---|---|---|---|
| Cu(I) / Au(I) Relay Catalysis | Chemodivergent Cycloaddition | Selective synthesis of the BCH core over other isomers. | acs.orgnih.gov |
| Sc(OTf)₃ or Ga(OTf)₃ | Lewis Acid-Catalyzed Annulation | Facile construction of the functionalized BCH skeleton. | acs.orgrsc.orgchinesechemsoc.org |
| SmI₂ | Radical-Relay Alkene Insertion | Atom-economical formation of substituted BCH precursors. | manchester.ac.uk |
| Iridium or Rhodium Photocatalysts | Visible-Light [2+2] Cycloaddition | Enantioselective synthesis of the chiral BCH scaffold. | chemrxiv.orgchemrxiv.org |
| Palladium Catalysis | Cross-Coupling / C-H Arylation | Functionalization of the BCH core at specific positions. | rsc.org |
Application of Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights
A thorough understanding of the structure and reactivity of this compound and its derivatives requires the application of advanced analytical techniques. While standard NMR and mass spectrometry are essential, more sophisticated methods will be needed for unambiguous structural assignment and mechanistic studies.
For structural elucidation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are indispensable for assigning the complex proton and carbon signals of the rigid, non-planar scaffold. ipb.pt The Nuclear Overhauser Effect (NOE) will be critical for determining the relative stereochemistry of substituents. Ultimately, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure and conformation, a technique that has been crucial for characterizing other complex BCH derivatives. rsc.orgrsc.orgnih.gov
To gain mechanistic insights, techniques like in situ NMR spectroscopy could be employed to monitor reaction progress, identify transient intermediates, and determine reaction kinetics. This would be particularly valuable for understanding the pathways of catalytic transformations or complex rearrangements involving the strained ring system.
Theoretical and Computational Chemistry for Predictive Modeling in this compound Chemistry
Theoretical and computational chemistry offers a powerful tool for predicting the behavior of this unique molecule and guiding experimental efforts. Density Functional Theory (DFT) calculations have already been successfully used to probe the radical-relay mechanisms in SmI₂-catalyzed formations of BCHs and to understand the stereochemical outcomes of cycloaddition reactions. chemrxiv.orgmanchester.ac.uk
Future computational studies on this compound could focus on several key areas. First, modeling can elucidate its electronic structure, quantifying the impact of the strained bicyclic system on the reactivity of the sulfonyl chloride group and vice versa. Second, DFT calculations can be used to map potential energy surfaces for proposed reactions, identifying transition states and calculating activation barriers. This would allow for the prediction of reaction feasibility and selectivity, helping to prioritize experimental targets. acs.org Finally, computational methods can predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which would be invaluable in aiding the structural characterization of new, complex derivatives. core.ac.uk
| Computational Method | Area of Investigation | Anticipated Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Charge distribution, frontier molecular orbitals, reactivity indices. |
| Transition State Searching (e.g., QST2/3) | Reaction Mechanism Elucidation | Calculation of activation energies, identification of intermediates. acs.org |
| NMR/IR Frequency Calculations | Spectroscopic Prediction | Aids in experimental structure confirmation and isomer differentiation. core.ac.uk |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding the dynamic behavior of flexible derivatives. |
Q & A
Q. What are the common synthetic routes for bicyclo[2.1.1]hexane-2-sulfonyl chloride?
The compound is synthesized via multiple approaches:
- Favorskiy rearrangement : Starting from α-bromoketones (e.g., 1-bromo-7,7-dimethylnorbornanone), which undergo rearrangement to yield bicyclo[2.1.1]hexane-carboxylic acid derivatives. Subsequent functionalization with sulfonyl chloride groups can be achieved .
- Photochemical methods : UV-induced [2+2] cycloaddition of bicyclo[2.2.1]heptane derivatives or α-diazo ketones enables ring contraction to bicyclo[2.1.1]hexanes. Sulfonation steps follow to introduce the sulfonyl chloride moiety .
- Halogenation : Bicyclo[2.1.1]hexan-2-ol derivatives are treated with thionyl chloride (SOCl₂) or triphenylphosphine-bromine reagents to form sulfonyl chlorides .
Q. How is the structure of bicyclo[2.1.1]hexane derivatives confirmed?
Structural validation relies on:
- X-ray crystallography : Used to resolve bond lengths, angles, and stereochemistry (e.g., 1,2-disubstituted derivatives in antifungal analogs) .
- Geometric parameter analysis : Exit vector plots quantify spatial arrangements of substituents (distance d, angles φ₁/φ₂, dihedral θ) to compare with bioisosteric targets like ortho-substituted benzenes .
- NMR and HPLC : For purity assessment and functional group identification .
Q. What are the key applications of this compound in medicinal chemistry?
The compound serves as:
- A bioisostere for ortho-substituted benzene rings, reducing lipophilicity (ΔcLogP = -0.7 to -1.2) while maintaining biological activity (e.g., in antifungal agents like boscalid analogs) .
- A modular building block for derivatization via amidation, esterification, or radical coupling to access sp³-rich chemical space .
Q. What safety precautions are required when handling this compound?
- Use fume hoods and PPE (gloves, goggles) due to its reactivity as a sulfonyl chloride.
- Avoid aqueous conditions unless intentional hydrolysis is desired.
- Store at 0–6°C in sealed containers to prevent degradation .
Q. How do steric effects influence reactivity in bicyclo[2.1.1]hexane systems?
The strained bridgehead positions limit nucleophilic substitution. Intramolecular displacements (e.g., base treatment of exo-5-chlorobicyclo[2.1.1]hexan-2-one) are favored due to geometric constraints .
Advanced Research Questions
Q. How can synthetic routes be optimized for gram-scale production of this compound?
- Photocycloaddition scalability : Adjust light intensity and reaction time to minimize side products. A 23 g yield of 1,2-disubstituted derivatives was achieved using acetophenone-based dienes under optimized UV conditions .
- Chromatography-free purification : Distillation or crystallization (e.g., from hexane/tBuOMe) improves efficiency .
Q. What strategies resolve contradictions in metabolic stability data for bioisosteric replacements?
- Case-specific modifications : In conivaptan analogs, bicyclo[2.1.1]hexane improved metabolic stability (CLₐᵢₙₜ reduced from 31 to 12 μL/min/mg), while in bixafen analogs, stability decreased (t₁/₂ reduced 2–3×). Adjust substituent electronics or use deuterated analogs to mitigate oxidative metabolism .
- Assay standardization : Compare CLₐᵢₙₜ (intrinsic clearance) and t₁/₂ across identical hepatocyte models to isolate scaffold-specific effects .
Q. How do substitution patterns (para, meta, ortho) affect bioisosteric fidelity?
- Ortho-substituted mimics : 1,2-Disubstituted bicyclo[2.1.1]hexanes replicate the spatial and electronic profile of ortho-benzenes (d = 2.4–2.6 Å, θ = 60–70°), validated in antifungal agents with retained activity .
- Meta/para analogs : 1,3- or 1,4-disubstituted derivatives require alternative synthetic routes (e.g., photocatalytic cycloaddition) and show distinct vector angles for target engagement .
Q. What methodologies address low yields in halogenation reactions?
- Modified Hunsdiecker conditions : Use AgNO₃ or CuBr₂ to enhance radical-mediated halogenation of bicyclo[2.1.1]hexane-carboxylic acids .
- Temperature control : Reactions at -20°C minimize carbene rearrangements, as seen in the synthesis of bicyclo[2.1.1]hex-2-ene from diazo precursors .
Q. How can computational tools guide the design of bicyclo[2.1.1]hexane-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
